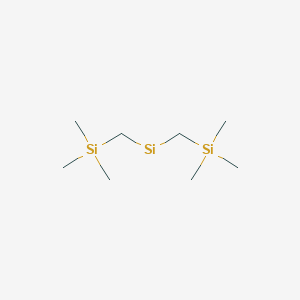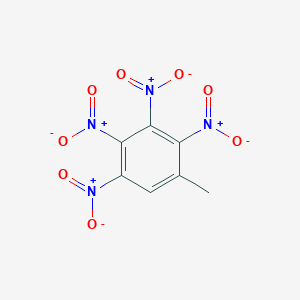
Benzene, 1-methyl-2,3,4,5-tetranitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-methyl-2,3,4,5-tetranitro- is an organic compound characterized by a benzene ring substituted with one methyl group and four nitro groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-2,3,4,5-tetranitro- typically involves nitration reactions. The process begins with the nitration of toluene (methylbenzene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar nitration processes but on a larger scale. The reaction is conducted in specialized reactors designed to handle the exothermic nature of nitration reactions. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity .
Types of Reactions:
Oxidation: Benzene, 1-methyl-2,3,4,5-tetranitro- can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of nitro groups.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The major products are typically aromatic amines.
Substitution: Depending on the substituents introduced, various substituted benzene derivatives can be formed.
科学研究应用
Benzene, 1-methyl-2,3,4,5-tetranitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and explosives due to its high reactivity.
作用机制
The mechanism of action of Benzene, 1-methyl-2,3,4,5-tetranitro- involves its interaction with various molecular targets. The nitro groups on the benzene ring can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact pathways and molecular targets are subjects of ongoing research .
相似化合物的比较
- Benzene, 1,2,3,4-tetranitro-
- Benzene, 1,2,4,5-tetranitro-
- Benzene, 1-methyl-2,4,6-trinitro-
Comparison: Compared to other similar compounds, it may exhibit different reactivity patterns in substitution and redox reactions, making it valuable for specific industrial and research applications .
属性
CAS 编号 |
117972-99-3 |
|---|---|
分子式 |
C7H4N4O8 |
分子量 |
272.13 g/mol |
IUPAC 名称 |
1-methyl-2,3,4,5-tetranitrobenzene |
InChI |
InChI=1S/C7H4N4O8/c1-3-2-4(8(12)13)6(10(16)17)7(11(18)19)5(3)9(14)15/h2H,1H3 |
InChI 键 |
FXYKFNYGPRSKGV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


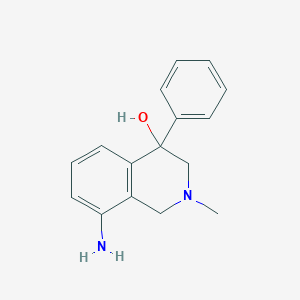
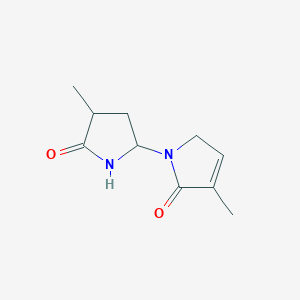
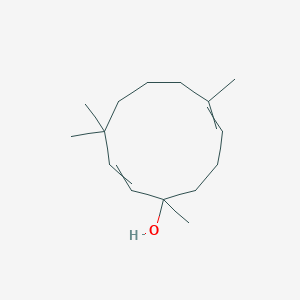

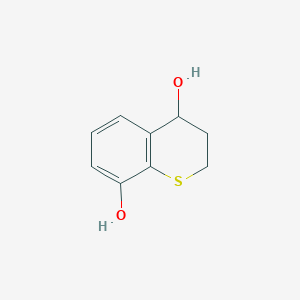
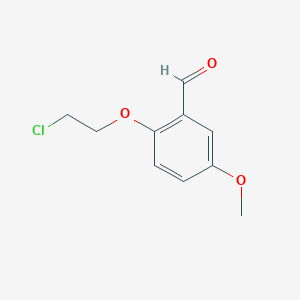
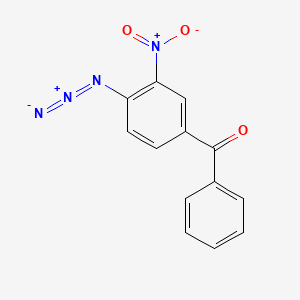
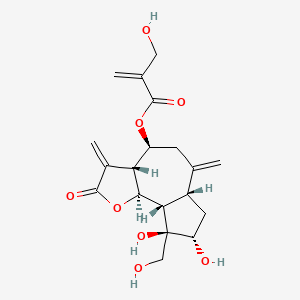
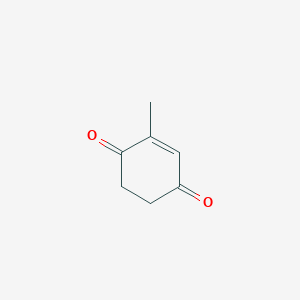
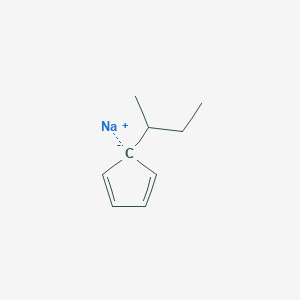
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)

